1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide

Description

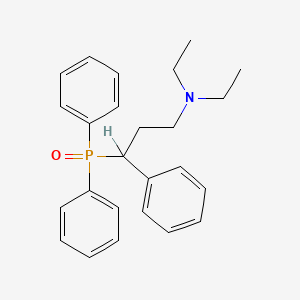

1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide is a phosphorus-containing compound characterized by a diphenylphosphine oxide core substituted with a 1-phenyl-3-diethylaminopropyl chain. Its molecular formula is C₃₀H₃₃NOP, derived from the following structural components:

- Diphenylphosphine oxide: (C₆H₅)₂P=O, providing a polar, electron-deficient phosphorus center.

- 1-Phenyl-3-diethylaminopropyl chain: A three-carbon alkyl chain with a phenyl group at the first carbon and a diethylamino group (-N(C₂H₅)₂) at the third carbon.

This structure confers unique steric and electronic properties. The diethylamino group enhances solubility in polar organic solvents, while the phenyl groups contribute to thermal stability.

Properties

CAS No. |

51713-14-5 |

|---|---|

Molecular Formula |

C25H30NOP |

Molecular Weight |

391.5 g/mol |

IUPAC Name |

3-diphenylphosphoryl-N,N-diethyl-3-phenylpropan-1-amine |

InChI |

InChI=1S/C25H30NOP/c1-3-26(4-2)21-20-25(22-14-8-5-9-15-22)28(27,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,25H,3-4,20-21H2,1-2H3 |

InChI Key |

JJNGODFAERXCHU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCC(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Diphenylphosphine Chloride and Aldehyde Condensation

A commonly employed route involves the condensation of diphenylphosphine chloride with an appropriate aldehyde under controlled conditions, followed by oxidation to yield the phosphine oxide:

- Step 1: Mix diphenylphosphine chloride with an organic solvent and the aldehyde (e.g., 2,4,6-trimethylbenzaldehyde in related compounds) at low temperature, then allow the reaction to proceed at room temperature for 1-2 hours.

- Step 2: Adjust pH by slow addition of aqueous sodium hydroxide, then add hydrogen peroxide as an oxidizing agent to convert the phosphine to phosphine oxide over 10-20 hours.

- Step 3: Wash the organic phase with saturated salt water and sodium bisulfite solution to remove impurities.

- Step 4: Crystallize the product from isopropyl ether under reduced pressure to obtain a pure phosphine oxide solid.

This method provides a high-yield and relatively straightforward synthesis route for diphenylphosphine oxide derivatives, which can be adapted for the target compound by selecting appropriate aldehyde or ketone precursors.

One-Pot Synthesis Using Sodium, Ethanol, and Diphenylphosphine Chloride

An innovative one-pot synthesis method reported for related diphenylphosphine oxide compounds involves:

- Adding sodium and ethanol to a reaction vessel with a solvent such as toluene, xylene, or mesitylene.

- Stirring at 50-70 °C for 2-7 hours.

- Gradually adding diphenylphosphine chloride and the acyl chloride (e.g., 2,4,6-trimethylbenzoyl chloride) at temperatures between -10 and 90 °C.

- Reacting for 5-10 hours until the product concentration plateaus.

- Workup includes aqueous phase separation, pH adjustment to neutral, washing, dehydration, crystallization, filtration, and drying to yield the phosphine oxide.

This method is noted for its operational simplicity, cost-effectiveness, and high yield, making it suitable for scale-up and industrial applications.

Alkali Metal Base-Catalyzed Addition Reactions

Advanced synthetic approaches utilize alkali metal bases (e.g., potassium hexamethyldisilazide) to catalyze additions of diphenylphosphine oxide to alkynes, forming complex phosphane oxide derivatives:

- Secondary phosphine oxides react with alkynes under base catalysis to yield alkenylphosphane oxides.

- Subsequent transformations can include ring closures or further functionalization.

- Reaction conditions such as catalyst loading, temperature, and solvent choice critically influence conversion rates and yields.

While this method focuses on more complex derivatives, it demonstrates the versatility of diphenylphosphine oxide chemistry relevant to preparing substituted phosphine oxides like the target compound.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The one-pot method employing sodium and ethanol with diphenylphosphine chloride and acyl chloride is particularly notable for reducing synthesis steps and increasing efficiency, which is beneficial for industrial-scale production.

- Oxidizing agents such as hydrogen peroxide are preferred for converting phosphine intermediates to phosphine oxides due to their mildness and environmental compatibility.

- Alkali metal base catalysis offers a route to sterically hindered and functionally diverse phosphine oxides, expanding the chemical space accessible for derivatives of 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide.

- Purification typically involves aqueous workups, pH adjustments, and crystallization, critical for obtaining high-purity compounds suitable for further application.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides, which are more stable and have different reactivity profiles.

Reduction: Reduction reactions can convert the phosphine oxide group back to the corresponding phosphine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphine oxide group acts as a leaving group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the parent phosphine .

Scientific Research Applications

1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.

Industry: It is used in the synthesis of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide exerts its effects involves its interaction with molecular targets and pathways. The diphenylphosphine oxide group can coordinate with metal ions, facilitating catalytic processes. Additionally, its ability to undergo redox reactions makes it a versatile reagent in various chemical transformations .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to phosphorus derivatives with variations in substituents, oxidation states, and bridging groups. Key examples from literature include:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Influence: The diethylamino group in the target compound and ’s phosphonamidic fluoride enhances solubility but differs in electronic effects. Sulfone bridges in SEDPPO () introduce rigidity and polarizability, improving flame-retardant efficiency in polymer composites compared to the target compound’s flexible alkyl chain .

Synthesis and Scalability: SEDPPO and related compounds () are synthesized via Michael addition at a 200-g scale with ≥85% yields, suggesting industrial viability.

Thermal and Physical Properties

- Thermal Stability : Diphenylphosphine oxide derivatives (e.g., SEDPPO) decompose above 300°C, making them suitable for high-temperature applications. The target compound’s alkyl chain may lower decomposition onset compared to sulfone-bridged analogues .

- Solubility: The diethylamino group in the target compound likely improves solubility in chloroform or THF relative to non-polar SEDPPO.

Biological Activity

1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide is a phosphine oxide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to synthesize existing research findings regarding its biological activity, including its mechanisms of action, cytotoxicity against various cell lines, and comparative efficacy with other compounds.

The biological activity of this compound can be primarily attributed to its role as an inhibitor of topoisomerase I (TOP1), an enzyme critical for DNA replication and transcription. Inhibition of TOP1 leads to the stabilization of DNA breaks, ultimately resulting in cell death, particularly in rapidly dividing cancer cells.

Enzyme Inhibition Studies

A study investigated the inhibitory effects of various phosphine oxide derivatives on TOP1 using a supercoiled plasmid relaxation assay. The results indicated that certain derivatives exhibited stronger inhibition than the widely used camptothecin (CPT), especially at extended incubation times. The persistence of inhibition after prolonged exposure suggests that these compounds could have significant therapeutic potential against cancer cell proliferation .

Cytotoxicity Profile

The cytotoxic effects of this compound were evaluated across multiple cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The compound demonstrated varying degrees of cytotoxicity, with IC50 values significantly lower than those observed in non-cancerous cell lines such as MRC-5, indicating a selective action against malignant cells.

Comparative Cytotoxicity Data

| Cell Line | IC50 Value (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 5.2 | 10 |

| A549 | 4.8 | 12 |

| HCT116 | 6.0 | 8 |

| MRC-5 | >50 | N/A |

This data highlights the compound's potential as a targeted anticancer agent with reduced toxicity towards normal cells .

Case Studies

Recent research has explored the synthesis and biological evaluation of similar phosphine oxide derivatives, revealing insights into their structure-activity relationships (SAR). For instance, modifications in the phenyl or diethylamino groups were shown to significantly enhance TOP1 inhibitory activity and cytotoxicity against specific cancer cell lines .

Notable Findings from Case Studies

- Structural Variations : Alterations in substituents on the diphenylphosphine oxide framework led to enhanced biological activity.

- Combination Therapies : When used in conjunction with traditional chemotherapeutics, these phosphine oxides exhibited synergistic effects, improving overall efficacy against resistant cancer strains .

Q & A

Q. What are the key methodological considerations for optimizing the synthesis of 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide to achieve high yield and purity?

Answer: Synthesis optimization requires:

- Reagent Selection : Use pre-functionalized benziodoxolone reagents (e.g., ethynylbenziodoxolone) for efficient alkynylation of phosphine precursors .

- Temperature Control : Maintain reaction temperatures between 60–80°C to balance reaction rate and side-product formation .

- Purification : Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product. Membrane separation technologies (e.g., nanofiltration) can enhance purity by removing low-molecular-weight impurities .

- Characterization : Validate purity via P NMR (δ ~25–30 ppm for phosphine oxides) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- P NMR : Detects phosphorus environments (δ 20–35 ppm for phosphine oxides) and confirms successful oxidation of phosphine precursors .

- FT-IR : Identifies P=O stretches (~1200 cm) and aromatic C-H stretches (~3050 cm) .

- HPLC with Chiral Columns : Resolves enantiomeric impurities if asymmetric synthesis is attempted .

- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry when single crystals are obtainable .

Advanced Research Questions

Q. How does stereochemistry at the phosphorus center influence the catalytic activity of this compound in asymmetric catalysis?

Answer:

- Stereoelectronic Effects : Enantiomerically enriched phosphine oxides exhibit distinct electronic profiles, altering transition-state interactions in catalytic cycles. For example, (R)-configured derivatives may enhance enantioselectivity in Suzuki-Miyaura couplings due to optimized ligand-metal coordination .

- Methodological Approach : Synthesize enantiomers via chiral auxiliaries or kinetic resolution. Evaluate catalytic performance using kinetic studies (e.g., turnover frequency, TOF) and enantiomeric excess (ee) measurements via chiral HPLC .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of phosphine oxide ligands across studies?

Answer:

- Comparative Kinetic Analysis : Standardize reaction conditions (solvent, temperature, substrate scope) to isolate ligand-specific effects. For example, discrepancies in palladium-catalyzed cross-couplings may arise from varying base strengths or solvent polarities .

- Computational Modeling : Use density functional theory (DFT) to simulate ligand-metal interactions and identify steric/electronic factors influencing catalytic activity .

- Meta-Analysis : Systematically review literature to identify trends (e.g., electron-withdrawing substituents on the phenyl group enhance oxidative addition rates) .

Q. What strategies can mitigate challenges in scaling up laboratory-scale syntheses of this compound?

Answer:

- Process Intensification : Implement continuous-flow reactors to improve heat/mass transfer and reduce reaction times .

- Green Chemistry Principles : Replace toxic solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to track reaction progress and optimize quenching/purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.